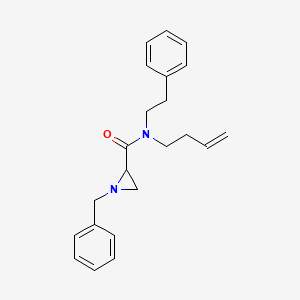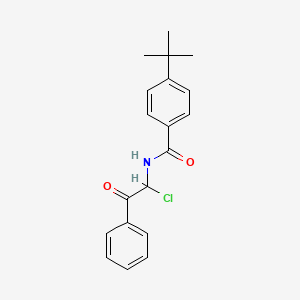
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C₉H₆F₃NO₂ It is characterized by the presence of three fluorine atoms and a nitroprop-1-en-1-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene typically involves the reaction of trifluoromethyl ketones with nitroalkenes. One common method includes the following steps :
Formation of Trifluoromethyl Ketone: Trifluoromethyl ketones are prepared by reacting ethyl trifluoroacetate with a Grignard reagent derived from 3,5-dichlorobromobenzene, magnesium, and diisobutyl aluminum hydride.
Reaction with Nitroalkenes: The trifluoromethyl ketone is then reacted with nitroalkenes in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature, followed by purification using flash chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize cost-effectiveness, environmental sustainability, and safety. The use of continuous flow reactors and green chemistry principles is often employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce a nitroso compound .
Applications De Recherche Scientifique
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(2-Nitroprop-1-en-1-yl)benzene: Similar structure but lacks the trifluoromethyl groups.
3,3,3-Trichloro-1-nitroprop-1-ene: Contains chlorine atoms instead of fluorine.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar trifluoromethyl group but different substitution pattern on the benzene ring.
Uniqueness
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene is unique due to the presence of three fluorine atoms, which impart distinct chemical and physical properties. These include increased stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
853654-95-2 |
|---|---|
Formule moléculaire |
C9H6F3NO2 |
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
1,3,5-trifluoro-2-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-5(13(14)15)2-7-8(11)3-6(10)4-9(7)12/h2-4H,1H3 |
Clé InChI |
HCTFTGXCYFPAKT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=C(C=C(C=C1F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)

![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)

![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)
stannane](/img/structure/B14189732.png)




![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
